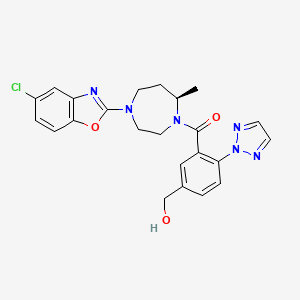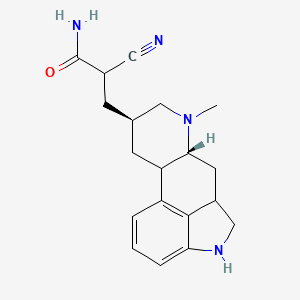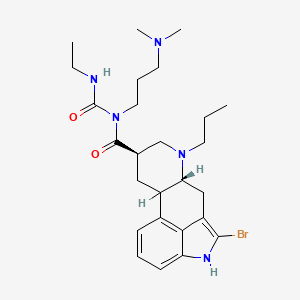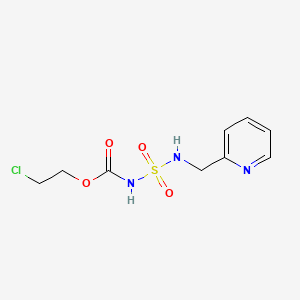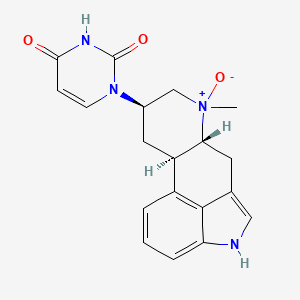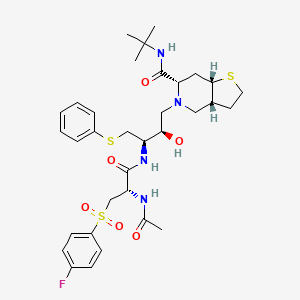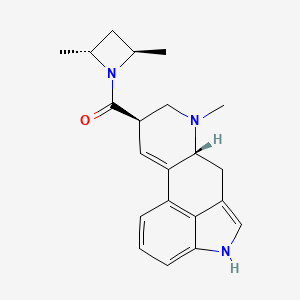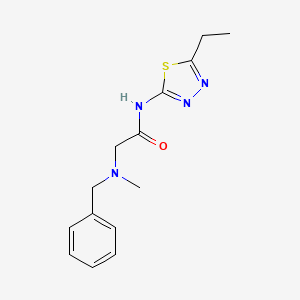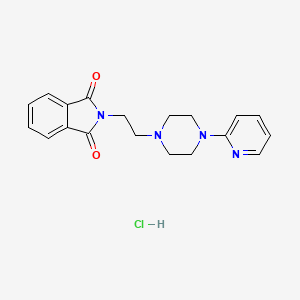
Pyridoxine tris-hexyldecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxine tris-hexyldecanoate is a derivative of vitamin B6, specifically designed to enhance the stability and bioavailability of pyridoxine. This compound is known for its skin conditioning properties and is widely used in the cosmetic industry for its ability to improve skin hydration and overall health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine tris-hexyldecanoate involves the esterification of pyridoxine with hexyldecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxine tris-hexyldecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Pyridoxine tris-hexyldecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for other compounds.
Biology: Studied for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in skin-related conditions.
Industry: Widely used in the cosmetic industry for its skin conditioning properties and in the formulation of skincare products
Mecanismo De Acción
The mechanism of action of pyridoxine tris-hexyldecanoate involves its ability to enhance the stability and bioavailability of pyridoxine. It stimulates the production of filaggrin and loricrin, which are essential for maintaining the skin barrier function. This compound also increases the synthesis of natural moisturizing factors, improving skin hydration and overall health .
Comparación Con Compuestos Similares
Pyridoxine: The parent compound, known for its role in various metabolic processes.
Pyridoxal: Another derivative of vitamin B6, involved in amino acid metabolism.
Pyridoxamine: Also a vitamin B6 derivative, with similar biological functions
Uniqueness: Pyridoxine tris-hexyldecanoate is unique due to its enhanced stability and bioavailability compared to other vitamin B6 derivatives. Its lipophilic nature allows for better skin penetration and longer-lasting effects, making it particularly valuable in cosmetic formulations .
Propiedades
| 564478-51-9 | |
Fórmula molecular |
C56H101NO6 |
Peso molecular |
884.4 g/mol |
Nombre IUPAC |
[5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate |
InChI |
InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3 |
Clave InChI |
GQJPGCPNWFZCPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCC1=CN=C(C(=C1COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


